(2-Cycloheptylideneethyl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cycloheptylideneethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-13(2,3)11-10-12-8-6-4-5-7-9-12/h10H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJBZBGVAPUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereospecific Synthesis of 2 Cycloheptylideneethyl Trimethylsilane
Exploration of Metal-Catalyzed Dealkoxylating Csp2-Csp3 Cross-Coupling Reactions
A novel and highly effective method for the synthesis of allylsilanes, including structures akin to (2-Cycloheptylideneethyl)trimethylsilane, involves the nickel-catalyzed dealkoxylating cross-coupling of enol ethers. rsc.orgrsc.org This transformation facilitates the stereospecific formation of a Csp2-Csp3 bond by coupling an enol ether with an organosilicon nucleophile, effectively replacing the alkoxy group with a trimethylsilylmethyl group. rsc.orgrsc.org
Catalyst Systems and Ligand Effects in Allylsilane Formation (e.g., Ni(COD)2, SIPr. HCl)
The choice of catalyst is paramount to the success of the dealkoxylating cross-coupling reaction. Initial investigations identified NiCl2(PPh3)2 as a competent catalyst, affording the desired allylsilane product with good selectivity. rsc.org However, superior results were achieved using bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)2) as the catalyst. rsc.org In a model reaction, the use of 5 mol% of Ni(COD)2 led to a near-quantitative yield of the allylsilane product, demonstrating its high efficiency. rsc.org
Interestingly, for many substrates, the reaction proceeds efficiently with Ni(COD)2 in the absence of an additional ancillary ligand. rsc.org This suggests that the cyclooctadiene (COD) ligands may be sufficiently labile to allow for the catalytic cycle to proceed, or that the in-situ generated nickel species is highly active. However, for certain substrates, particularly those containing heterocyclic moieties, the addition of an N-heterocyclic carbene (NHC) ligand such as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) can be beneficial. rsc.org The use of SIPr·HCl in conjunction with Ni(COD)2 has been shown to promote the reaction for challenging substrates. rsc.org The bulky nature of the SIPr ligand is believed to stabilize the nickel catalyst and facilitate the desired bond formation.
Optimization of Reaction Parameters for Enhanced Conversion and Selectivity
The efficiency and selectivity of the dealkoxylating cross-coupling are highly dependent on the reaction conditions. Systematic optimization of parameters such as solvent, and reagent stoichiometry is crucial for maximizing the yield of this compound.
The choice of solvent significantly impacts the outcome of the reaction. Toluene has been identified as the optimal solvent for this transformation, providing high yields of the desired allylsilane. rsc.org Diethyl ether is also a viable solvent, although it may lead to slightly lower yields compared to toluene. rsc.org In contrast, coordinating solvents such as tetrahydrofuran (B95107) (THF) and chlorinated solvents like dichloromethane (B109758) (CH2Cl2) were found to be detrimental to the reaction, resulting in no conversion of the starting material. rsc.org This suggests that these solvents may interfere with the catalytic activity of the nickel complex.
Table 1: Influence of Solvent on Reaction Efficiency
| Solvent | Conversion (%) |
|---|---|
| Toluene | High |
| Diethyl Ether | Good |
| Tetrahydrofuran (THF) | No Reaction |
This table is generated based on findings for a model reaction and is expected to be applicable to the synthesis of this compound.
The stoichiometry of the reagents plays a critical role in the reaction's success. A slight excess of the nucleophile, trimethylsilylmethyllithium (LiCH2SiMe3), is generally employed to drive the reaction to completion. A typical protocol uses 1.3 equivalents of a 1.0 M solution of LiCH2SiMe3 in pentane. rsc.org
The catalytic loading of Ni(COD)2 also influences the reaction efficiency. While a 5 mol% loading of the nickel catalyst provides excellent results, it has been demonstrated that the catalyst loading can be reduced to as low as 1 mol% for scale-up experiments without a significant loss in yield. rsc.org This highlights the high catalytic turnover of the Ni(COD)2 system. The reaction is typically conducted at elevated temperatures, with 60 °C being a common reaction temperature to ensure a reasonable reaction rate. rsc.org
Table 2: Optimization of Reagent Loadings
| Catalyst Loading (mol%) | Nucleophile (equiv.) | Temperature (°C) | Yield |
|---|---|---|---|
| 5 | 1.3 | 60 | High |
| 2.5 | 1.3 | 60 | Slightly Lower |
| 1 | 1.3 | 60 | High (on scale-up) |
This table is a summary of findings for a model system and provides guidance for the synthesis of this compound.
Substrate Scope and Limitations in the Dealkoxylating Cross-Coupling for Enol Ethers
The nickel-catalyzed dealkoxylating cross-coupling reaction exhibits a broad substrate scope, accommodating a variety of enol ethers. rsc.org The reaction is effective for both aromatic and aliphatic enol ethers, as well as for substrates with both E and Z configurations of the double bond, which proceeds with retention of stereochemistry. rsc.org This methodology has been successfully applied to the synthesis of allylsilanes from enol ethers derived from cyclic ketones, which is directly relevant to the synthesis of this compound. For instance, enol ethers derived from cyclohexanone (B45756) have been shown to undergo the coupling reaction in good yields. rsc.org Given this, it is highly probable that the enol ether derived from cycloheptanone (B156872) would also be a suitable substrate.
The reaction also tolerates a range of functional groups, including heterocycles containing nitrogen, oxygen, and sulfur atoms. rsc.org However, limitations may arise with sterically demanding substrates or those containing functional groups that are incompatible with the organolithium reagent. While the methodology is robust, the specific yield and reaction kinetics for the synthesis of this compound would require empirical determination.
Table 3: Substrate Scope of Enol Ethers
| Enol Ether Type | Suitability |
|---|---|
| Aromatic | High |
| Aliphatic (Acyclic) | High |
| Aliphatic (Cyclic) | High |
This table is a generalization based on a broad range of substrates and suggests a high probability of success for the synthesis of this compound.
Mechanistic Investigations of Allylsilane Formation via Dealkoxylating Pathways
The proposed catalytic cycle for the nickel-catalyzed dealkoxylating cross-coupling reaction commences with the active Ni(0) species. The first step is believed to be the oxidative addition of the Csp2-O bond of the enol ether to the Ni(0) center, forming a Ni(II) intermediate. This is a crucial and often challenging step in cross-coupling reactions involving C-O bond activation. The subsequent step involves transmetalation of the trimethylsilylmethyl group from the organolithium reagent (LiCH2SiMe3) to the Ni(II) complex, displacing the alkoxy group. The final step is reductive elimination from the resulting Ni(II) species to furnish the desired allylsilane product, this compound, and regenerate the active Ni(0) catalyst, thus completing the catalytic cycle. The stereospecificity of the reaction suggests that the oxidative addition and reductive elimination steps proceed with retention of configuration.
Proposed Catalytic Cycles and Intermediate Structures
While specific literature on the synthesis of this compound is not available, several established methodologies for vinylsilane synthesis can be adapted. Two prominent examples are the Peterson olefination and the Shapiro reaction, both of which utilize cycloheptanone as a readily available starting material.
Peterson Olefination:
The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate, which then eliminates to form an alkene. organicchemistrydata.orgwikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of this compound, the α-silyl carbanion required would be derived from ethyltrimethylsilane.
The reaction would proceed via the addition of the (trimethylsilyl)ethyl carbanion to cycloheptanone to form a diastereomeric mixture of β-hydroxysilane intermediates. These intermediates can be isolated and then subjected to elimination under either acidic or basic conditions to yield the desired E or Z isomer of the product, respectively. organic-chemistry.org
Proposed Reaction Scheme: Peterson Olefination
Cycloheptanone + (Trimethylsilyl)ethyllithium → 2-((Trimethylsilyl)ethyl)cycloheptan-1-ol
2-((Trimethylsilyl)ethyl)cycloheptan-1-ol + Acid/Base → this compound + H₂O
Shapiro Reaction:
The Shapiro reaction offers an alternative route, converting a ketone into an alkene via a tosylhydrazone intermediate. wikipedia.orgarkat-usa.orgslideshare.netslideshare.netscribd.com In this proposed synthesis, cycloheptanone would first be converted to its corresponding tosylhydrazone. Treatment of the tosylhydrazone with two equivalents of a strong base, such as n-butyllithium, would generate a vinyllithium (B1195746) species. This intermediate can then be quenched with a proton source to yield the alkene. To introduce the trimethylsilyl (B98337) group, the vinyllithium intermediate could be reacted with trimethylsilyl chloride.
Proposed Reaction Scheme: Shapiro Reaction
Cycloheptanone + Tosylhydrazine → Cycloheptanone tosylhydrazone
Cycloheptanone tosylhydrazone + 2 n-BuLi → Vinyllithium intermediate
Vinyllithium intermediate + (CH₃)₃SiCl → this compound
Hydrosilylation of Alkynes:
Another potential strategy is the catalytic hydrosilylation of a suitable alkyne, such as cycloheptylacetylene. organic-chemistry.orgresearchgate.netwikipedia.orgrsc.orgcapes.gov.br This method involves the addition of a hydrosilane, in this case, trimethylsilane, across the carbon-carbon triple bond, catalyzed by a transition metal complex, often containing platinum, rhodium, or ruthenium. organic-chemistry.orgwikipedia.orgrsc.org The regioselectivity and stereoselectivity of the hydrosilylation are highly dependent on the choice of catalyst, silane, and reaction conditions.
Proposed Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism) wikipedia.org
Oxidative Addition: The active catalyst, a low-valent transition metal complex (e.g., a Pt(0) species), undergoes oxidative addition with the hydrosilane (HSiMe₃) to form a metal-hydrido-silyl intermediate.
Alkyne Coordination: The alkyne substrate (cycloheptylacetylene) coordinates to the metal center.
Migratory Insertion: The alkyne inserts into either the metal-hydride or the metal-silyl bond. The regioselectivity is determined at this stage. Insertion into the M-H bond followed by reductive elimination typically leads to the (E)-vinylsilane.
Reductive Elimination: The silyl (B83357) and the newly formed alkyl group are reductively eliminated from the metal center, regenerating the active catalyst and yielding the vinylsilane product.
Stereochemical Control and Regioselectivity in Carbon-Carbon Bond Construction
The control of stereochemistry and regioselectivity is paramount in achieving the desired isomer of this compound.
In the Peterson Olefination , the stereochemical outcome is determined by the elimination step of the β-hydroxysilane intermediate. organic-chemistry.org Acid-catalyzed elimination proceeds through an anti-periplanar transition state, while base-catalyzed elimination occurs via a syn-periplanar transition state through a silaoxetane intermediate. organicchemistrydata.org By separating the diastereomeric β-hydroxysilanes and treating them with the appropriate reagent, one can selectively obtain either the (E)- or (Z)-alkene. wikipedia.org
For the Shapiro Reaction , the regioselectivity is generally high, leading to the less substituted alkene (the kinetic product). arkat-usa.org The stereoselectivity of the subsequent functionalization of the vinyllithium intermediate would depend on the reaction conditions and the electrophile used.
In Catalytic Hydrosilylation , both regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) are major challenges. researchgate.net The choice of catalyst and ligands is critical. For instance, certain rhodium catalysts are known to favor the formation of (Z)-vinylsilanes, while platinum catalysts often yield the (E)-isomers. rsc.org The steric and electronic properties of the ligands on the metal center play a crucial role in directing the insertion of the alkyne and the subsequent reductive elimination.
Olefin Metathesis represents another advanced methodology. acs.orgacs.org A cross-metathesis reaction between cycloheptylideneethene and a vinylsilane, such as vinyltrimethylsilane, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could potentially form the target molecule. acs.org The stereoselectivity of this reaction is often high, favoring the formation of the (E)-isomer.
The following tables provide representative data for analogous reactions, illustrating the potential of these methodologies for the synthesis of silyl-substituted alkenes.
Table 1: Representative Data for Peterson Olefination of Ketones
| Ketone | α-Silyl Carbanion | Conditions | Product (Alkene) | Yield (%) | E/Z Ratio |
| Cyclohexanone | (Me₃Si)CHLi | THF, -78 °C to rt | Methylenecyclohexane | 85 | - |
| Acetophenone | (Me₃Si)CH₂MgCl | Et₂O, then H⁺ | 1-Phenyl-1-propenyl)trimethylsilane | 78 | >95:5 (E) |
| Acetophenone | (Me₃Si)CH₂MgCl | Et₂O, then KH | 1-Phenyl-1-propenyl)trimethylsilane | 82 | 5:95 (Z) |
Data is illustrative and based on general literature for the Peterson olefination.
Table 2: Representative Data for Hydrosilylation of Terminal Alkynes
| Alkyne | Hydrosilane | Catalyst | Product (Vinylsilane) | Yield (%) | β(E):β(Z):α |
| 1-Octyne | HSiEt₃ | H₂PtCl₆ | (1-Octen-1-yl)triethylsilane | 90 | 90:5:5 |
| Phenylacetylene | HSiMe₂Ph | [Rh(cod)Cl]₂/dppb | (1-Phenylvinyl)diphenyl(methyl)silane | 85 | 2:96:2 |
| 1-Hexyne | HSi(OEt)₃ | RuHCl(CO)(PCy₃)₂ | (1-Hexen-1-yl)triethoxysilane | 92 | >98:2:trace |
Data is illustrative and based on general literature for alkyne hydrosilylation.
Chemical Transformations and Synthetic Utility of 2 Cycloheptylideneethyl Trimethylsilane As a Reactive Intermediate
Electrophilic Activation of Allylsilanes for Carbon-Carbon Bond Formation
A fundamental reaction of (2-Cycloheptylideneethyl)trimethylsilane involves the electrophilic activation of the allylsilane, which leads to the formation of a new carbon-carbon bond. This process is a powerful method for constructing intricate carbon skeletons. The reaction is initiated by the attack of an electrophile on the double bond, followed by the elimination of the trimethylsilyl (B98337) group.
These reactions are valuable for creating new carbon-carbon bonds under relatively mild conditions. The specific electrophiles used can vary widely, from aldehydes and ketones to other activated systems, leading to a diverse array of potential products.
Table 1: Examples of Lewis Acid-Mediated Reactions
| Electrophile | Lewis Acid | Product Type |
|---|---|---|
| Aldehydes | TiCl₄ | Homoallylic Alcohols |
| Ketones | AlCl₃ | Tertiary Homoallylic Alcohols |
| α,β-Unsaturated Ketones | BF₃·OEt₂ | γ,δ-Unsaturated Carbonyls |
Brønsted acids provide an alternative method for activating the allylsilane functionality of this compound. Protic acids can protonate the double bond, which generates a carbocationic intermediate stabilized by the beta-silicon effect. This reactive intermediate can then be intercepted by various nucleophiles. These transformations are often efficient and can proceed under mild conditions, offering a complementary approach to Lewis acid-mediated reactions. researchgate.netchemrxiv.org
Pericyclic Reactions and Cycloadditions Involving the Allylsilane Moiety
The double bond within this compound can participate in a range of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. imperial.ac.uk These reactions provide powerful methods for the construction of cyclic and polycyclic molecular architectures.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgyoutube.comyoutube.com In this context, the diene component of a molecule reacts with a dienophile (an alkene or alkyne). khanacademy.org this compound, or derivatives thereof, can potentially act as the dienophile. The presence of electron-donating or electron-withdrawing groups on the diene and dienophile influences the reaction's facility. youtube.comkhanacademy.org The stereochemical outcome of the Diels-Alder reaction is highly controlled, with a preference for the endo product due to secondary orbital interactions. wikipedia.orgyoutube.com This reaction is a cornerstone of organic synthesis for creating cyclic systems with well-defined stereochemistry. wikipedia.orgbeilstein-journals.org
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.orgyoutube.com The allylsilane moiety in this compound can potentially undergo such rearrangements. Notable examples of sigmatropic rearrangements include the Cope and Claisen rearrangements, which are both wikipedia.orgwikipedia.org sigmatropic shifts. youtube.comlibretexts.org Another important class is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which can involve various heteroatoms and often proceeds with high stereoselectivity. libretexts.orgwikipedia.org These rearrangements are synthetically valuable for constructing complex molecules and can be used to form carbon-carbon bonds or expand rings. wikipedia.org
Applications in the Stereoselective Synthesis of Complex Molecular Architectures
The diverse reactivity of this compound makes it a valuable tool for the stereoselective synthesis of complex molecules. The ability to form carbon-carbon bonds and construct cyclic systems with a high degree of stereocontrol is crucial in the total synthesis of natural products and other intricate organic structures. nih.gov For example, hydrozirconation of silyl (B83357) acetylenes can lead to intermediates that are useful in stereoselective synthesis. researchgate.net The principles of stereoselective synthesis are critical in preparing enantiomerically pure compounds, which is often essential for their desired biological activity.
Construction of Cycloheptane-Containing Scaffolds
The synthesis of seven-membered rings, or cycloheptanes, is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with their formation. This compound offers a strategic entry point to such structures through various chemical manipulations.
One of the primary methods for the synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. Specifically, the reaction of (methoxymethylene)cycloheptane with trimethylsilylmethyllithium (LiCH₂SiMe₃) in the presence of a nickel catalyst, such as Ni(COD)₂, provides the target allylsilane in good yield. This stereospecific synthesis from an enol ether highlights a modern approach to accessing such compounds. nih.gov
Once formed, the allylsilane functionality in this compound can be exploited in annulation reactions to build fused or spirocyclic ring systems. A general and powerful strategy for the formation of seven-membered carbocycles is the "silylcuprate strategy." This method involves the silylcupration of allenes to generate a vinylstannane intermediate, which can then react with various electrophiles. While not a direct reaction of the pre-formed title compound, this methodology provides a pathway to structurally related functionalized allylsilanes that can undergo intramolecular cyclization to form cycloheptane (B1346806) derivatives. nih.govmit.edu For instance, the Lewis acid-catalyzed intramolecular cyclization of an oxoallylsilane, a derivative that could be conceptually accessed from this compound, can lead to the formation of a methylenecycloheptanone. nih.gov This transformation is particularly valuable as the exocyclic double bond is a common structural motif in natural products. nih.gov
Another relevant strategy for constructing cycloheptane rings involves ring-closing metathesis (RCM) of dienes containing an allylsilane moiety. While direct RCM of a precursor to this compound is not explicitly detailed in the literature, the utility of allylsilane RCM followed by an Sₑ' electrophilic desilylation is a documented approach for creating exo-methylidenecycloalkanes, including seven-membered rings. nih.gov This two-step process allows for the strategic installation of an exocyclic double bond, a key feature of the title compound.
The table below summarizes a representative synthesis of this compound.
| Starting Material | Reagents | Product | Yield | Reference |
| (Methoxymethylene)cycloheptane | 1. LiCH₂SiMe₃, Ni(COD)₂ | This compound | - | nih.gov |
Table 1: Synthesis of this compound.
Introduction of Stereogenic Centers via Allylsilane Reactivity
The allylsilane functional group in this compound is a powerful tool for the stereocontrolled formation of new carbon-carbon bonds and the introduction of stereogenic centers. The reactivity of allylsilanes with electrophiles, often catalyzed by a Lewis acid, is a well-established method known as the Hosomi-Sakurai reaction. This reaction typically proceeds through an Sₑ' mechanism, where the electrophile adds to the γ-carbon of the allylsilane, and the silyl group is eliminated.
In the context of this compound, reaction with an electrophile would lead to the formation of a new stereocenter at the carbon atom that was formerly part of the double bond. The facial selectivity of the electrophilic attack on the double bond can often be controlled by the steric environment of the substrate or by the use of chiral catalysts, thus allowing for the diastereoselective or enantioselective synthesis of products.
For cyclic allylsilanes, the stereochemical outcome of the Sₑ' reaction is often influenced by the ring's conformation. The addition of an electrophile can occur either syn or anti to the silyl group. While acyclic systems often show a preference for an anti attack, the constraints of a cyclic system can alter this preference.
A key transformation that can introduce multiple stereocenters is the epoxidation of the double bond in this compound, followed by ring-opening of the resulting epoxide. The diastereoselectivity of the epoxidation can be influenced by the directing effect of nearby functional groups or by using stereoselective epoxidation reagents. Subsequent nucleophilic ring-opening of the epoxide would then generate two new stereocenters.
The table below outlines a hypothetical, yet synthetically plausible, reaction demonstrating the introduction of a stereocenter.
| Reactant | Electrophile | Catalyst | Product | Stereochemical Outcome |
| This compound | Aldehyde (RCHO) | Lewis Acid (e.g., TiCl₄) | Homoallylic alcohol | Diastereoselective |
Table 2: Illustrative Reaction for Stereocenter Introduction.
Computational and Theoretical Studies on the Reactivity and Reaction Mechanisms of 2 Cycloheptylideneethyl Trimethylsilane
Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure
Currently, there are no published DFT studies specifically focused on (2-Cycloheptylideneethyl)trimethylsilane. Such a study would be invaluable for understanding the molecule's fundamental electronic properties.
In a prospective study, DFT calculations would be employed to determine the optimized ground-state geometry of the molecule. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the compound. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be critical. The energy and distribution of these orbitals are fundamental to predicting the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions.
While no specific data exists for this compound, we can look to studies on related structures for context. For instance, DFT calculations have been effectively used to study the reactivity of various cycloheptadiene derivatives in Diels-Alder reactions and to analyze the electronic effects in other vinylsilanes. acs.orgnih.govresearchgate.net These studies underscore the power of DFT to illuminate the electronic characteristics that govern chemical behavior.
Computational Modeling of Reaction Pathways and Transition States
Detailed computational modeling of the reaction pathways and transition states involving this compound remains an unexplored area of research. This type of analysis is crucial for understanding the mechanisms of reactions in which this compound might participate.
Future computational work would likely focus on identifying the transition state structures for potential reactions, such as electrophilic additions to the double bond or reactions involving the trimethylsilyl (B98337) group. By calculating the activation energies associated with these transition states, researchers could predict the feasibility and kinetics of different reaction pathways. For example, in reactions like hydrosilylation or cycloadditions, computational models can help elucidate the step-by-step mechanism and identify the rate-determining step. mdpi.comprinceton.edunih.gov
The distortion/interaction model, often used in conjunction with DFT, could be applied to analyze the energetic components of the transition state, separating the energy required to distort the reactants into the transition state geometry from the interaction energy gained. nih.govresearchgate.net This approach has been successfully used to explain reactivity trends in cyclic dienes and could provide significant insights into the behavior of the cycloheptylidene moiety. nih.govresearchgate.net
Prediction of Reactivity and Selectivity Profiles Based on Theoretical Models
Without experimental or computational data, predicting the reactivity and selectivity of this compound is speculative. However, established theoretical models provide a clear roadmap for how such predictions could be made.
Based on the general principles of vinylsilane chemistry, the silicon atom is known to exert a stabilizing effect on a developing positive charge at the β-carbon (the β-silicon effect), which can direct the regioselectivity of electrophilic additions. acs.org A computational study would quantify the extent of this effect in the specific context of the cycloheptylidene ring.
Theoretical models could also predict the stereoselectivity of reactions. By comparing the energies of transition states leading to different stereoisomers, researchers can forecast which product is likely to be favored. For cycloaddition reactions, computational analysis can distinguish between pathways leading to different regio- and stereoisomers, as has been demonstrated in studies of other vinylsilanes. princeton.edunih.gov
Q & A
Q. What are the standard synthetic routes for (2-Cycloheptylideneethyl)trimethylsilane, and how are reaction conditions optimized?
The synthesis typically involves coupling a cycloheptylideneethyl precursor with trimethylsilyl reagents. A common method, extrapolated from analogous silanes, involves reacting cycloheptylideneethylacetylene with trimethylsilyl chloride in the presence of a base (e.g., potassium carbonate) under an inert atmosphere (N₂ or Ar) to prevent oxidation . Reaction optimization includes:
- Catalyst selection : Potassium tert-butoxide (KOt-Bu) has been shown to enhance silylation efficiency in similar systems by activating C–H bonds .
- Solvent choice : Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane improves solubility and reaction homogeneity .
- Purification : Distillation or column chromatography ensures high purity (>95%), critical for downstream applications .
Q. Which analytical techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify the cycloheptylideneethyl moiety and trimethylsilyl group, with chemical shifts for Si–CH₃ typically at 0.1–0.3 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ≈ 178.35 for C₁₁H₁₈Si) and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the cycloheptylidene ring and silyl group spatial arrangement .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be improved in catalytic C–H silylation?
Yield optimization strategies include:
- Catalyst loading : 10–20 mol% KOt-Bu maximizes silylation efficiency while minimizing side reactions (e.g., oligomerization) .
- Temperature control : Reactions performed at 50–60°C balance kinetic activation and thermal stability .
- Gas-phase reagents : Using trimethylsilane gas (instead of disilanes) reduces by-product formation, as noted in analogous systems .
- Substrate pre-treatment : Pre-drying reagents over P₂O₅ or molecular sieves prevents hydrolysis of sensitive intermediates .
Q. How should researchers address contradictions in spectroscopic data across studies for this compound?
Contradictions may arise from impurities or solvent effects. Methodological solutions include:
- Cross-validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to isolate variables affecting spectral reproducibility .
- Thermal stability assays : Thermogravimetric analysis (TGA) identifies decomposition products that may skew MS or NMR results .
Q. What mechanistic insights explain the thermal stability of this compound?
Thermolysis studies of analogous trimethylsilanes reveal:
- Bond dissociation energy (BDE) : The Si–C bond BDE (~318 kJ/mol) dictates stability. Lower BDEs in cycloheptylidene derivatives may accelerate decomposition above 200°C .
- Reaction pathways : Non-chain radical mechanisms dominate at high temperatures (>300°C), producing methane and silicon-containing polymers .
- Stabilization strategies : Introducing electron-withdrawing groups on the cycloheptylidene ring enhances thermal resistance by delocalizing electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
